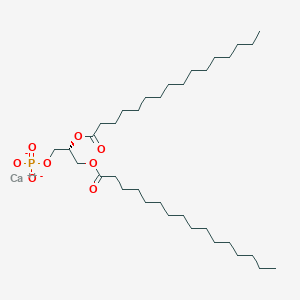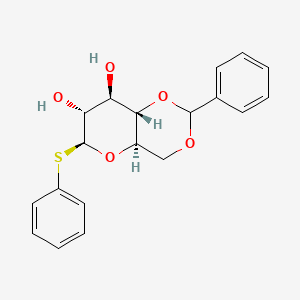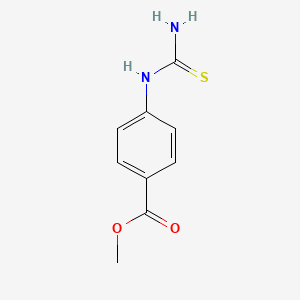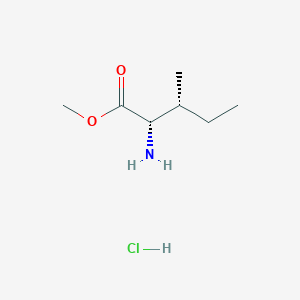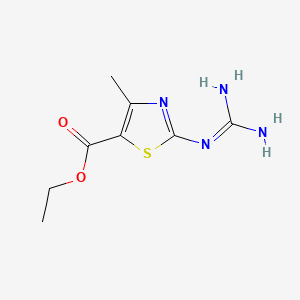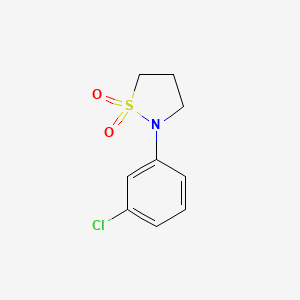
N-(3-Chlorophenyl)-1,3-propanesultam
Übersicht
Beschreibung
N-(3-Chlorophenyl)-1,3-propanesultam is a useful research compound. Its molecular formula is C9H10ClNO2S and its molecular weight is 231.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Sulfoalkylation Reagents
A study by Adamczyk, Chen, and Mattingly (2001) introduced a series of nucleophilic sulfoalkylation reagents prepared from chloroalkylsulfonyl chlorides, aiming to enhance the hydrophilicity of polymers and proteins. This research aligns with the exploration of compounds like "N-(3-Chlorophenyl)-1,3-propanesultam" in modifying hydrophilic properties of various substrates (Adamczyk et al., 2001).
Synthetic Approaches to 1,3-Propanesultams
Popova and Dobrydnev (2017) highlighted contemporary methods for synthesizing 1,3-propanesultams, including various organic reactions such as intramolecular condensation, sulfonylation, and alkylation. Their work provides insights into the synthetic versatility and potential applications of compounds structurally related to "this compound" (Popova & Dobrydnev, 2017).
Palladium- and Copper-Catalyzed Cross Coupling
Steinhuebel et al. (2004) discussed the palladium-catalyzed cross-coupling of 1,3-propanesultam with aryl halides, yielding high product yields and demonstrating the compound's role in facilitating efficient synthetic reactions. This research underscores the chemical reactivity and utility of "this compound" in organic synthesis (Steinhuebel et al., 2004).
Structural Characterization of Derivatives
Köktas Koca and colleagues (2015) structurally characterized chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including those related to "this compound." Their work emphasizes the importance of understanding the structural properties and potential biological activities of such compounds (Köktaş Koca et al., 2015).
Wirkmechanismus
Target of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to inhibit oxidative phosphorylation .
Mode of Action
Cccp, a structurally similar compound, acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
A compound named chlorpropham, which has a similar structure, is known to degrade through hydrolysis by a cipc hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .
Pharmacokinetics
A structurally similar compound, tolfenamic acid, is known to be well absorbed from the gastrointestinal tract .
Result of Action
Cccp, a structurally similar compound, is known to cause the gradual destruction of living cells and death of the organism .
Action Environment
Chlorpropham, a structurally similar compound, is known to be used as a sprout suppressant in potato storage .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the chemical structure of N-(3-Chlorophenyl)-1,3-propanesultam .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that the effects of this product could change over time, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied . It is possible that there could be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAQFKALFDYAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232735 | |
| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71703-12-3 | |
| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


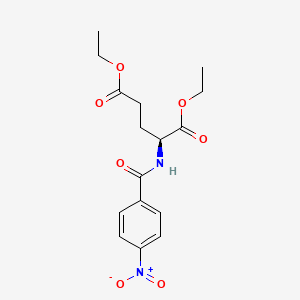

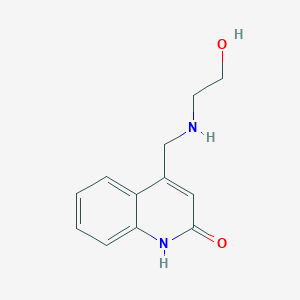

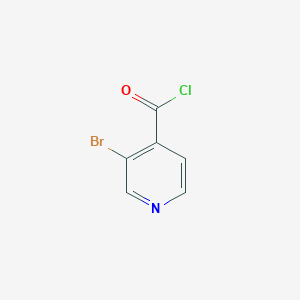
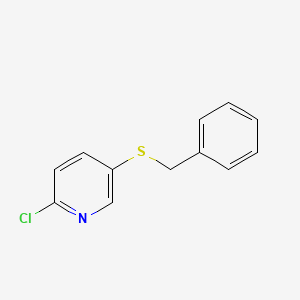
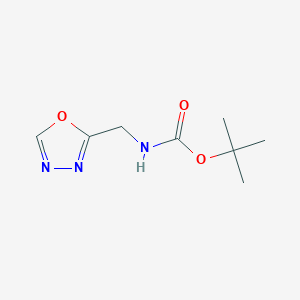
![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)
